5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

Beschreibung

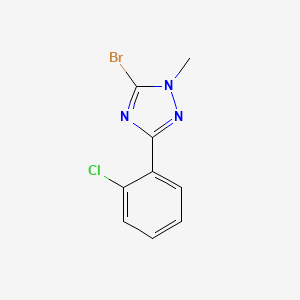

5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1781592-70-8) is a halogenated 1,2,4-triazole derivative with the molecular formula C₉H₇BrClN₃ and a molecular weight of 272.53 g/mol . The compound features a 1,2,4-triazole core substituted with a bromine atom at position 5, a 2-chlorophenyl group at position 3, and a methyl group at position 1 (Figure 1). This structure confers unique physicochemical properties, including moderate lipophilicity due to the aromatic and halogen substituents, making it relevant in pharmaceutical and agrochemical research.

Eigenschaften

IUPAC Name |

5-bromo-3-(2-chlorophenyl)-1-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN3/c1-14-9(10)12-8(13-14)6-4-2-3-5-7(6)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNAFJJJWGZXIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC=CC=C2Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with bromine and methylating agents to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives. Typical conditions involve:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Base : K₂CO₃ (3.0 equiv)

-

Solvent : THF/H₂O (3:1) at 85–90°C

-

Yields : 82–91% for analogs with electron-donating/withdrawing aryl groups .

Example :

| Boronic Acid Substituent | Product Yield |

|---|---|

| 4-Methoxyphenyl | 89% |

| 3-Nitrophenyl | 85% |

| 2-Fluorophenyl | 88% |

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles under mild conditions:

Reaction with Sodium Azide :

Reaction with Thiols :

Halogen Exchange Reactions

Bromine can be replaced by other halogens via metal-halogen exchange:

Chlorination :

Iodination :

Functionalization via Triazole Ring

The 1,2,4-triazole core participates in cycloaddition and alkylation reactions:

Click Chemistry :

N-Alkylation :

Biological Activity Modulation

Structural modifications influence antimicrobial and antitumor properties:

Antibacterial Hybrids :

-

Hybrids with ciprofloxacin show MIC values of 0.046–3.11 μM against MRSA .

-

S-bridged derivatives exhibit antimycobacterial activity (MIC: 3.25 μg/mL vs Mycobacterium tuberculosis) .

Anticancer Derivatives :

Spectroscopic Characterization

Key data for reaction products:

| Reaction Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 5-(4-Methoxyphenyl) analog | 7.42–7.52 (m, 3H) | 118.7, 126.9, 128.1 |

| 5-Azido derivative | 3.85 (s, 3H, NCH₃) | 121.6, 124.3, 130.5 |

| 5-Chloro analog | 7.57 (d, J = 8.4 Hz) | 117.7, 125.8, 132.9 |

Mechanistic Insights

-

Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetalation and reductive elimination .

-

Halogen Exchange : Likely involves SNAr mechanism facilitated by electron-withdrawing triazole ring .

This compound’s versatility in cross-coupling, substitution, and cycloaddition reactions makes it valuable for pharmaceutical and materials science applications .

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, agriculture, and materials science. This article explores its applications across these domains, supported by comprehensive data and case studies.

Medicinal Chemistry

5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole has been investigated for its potential as an antifungal agent. Its mechanism involves inhibiting specific enzymes critical for fungal growth. Studies have shown that derivatives of this compound exhibit significant antifungal activity against various strains, including Candida and Aspergillus species.

Case Study: Antifungal Activity

A study assessed the efficacy of this compound against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating its potential as a therapeutic agent for fungal infections .

Agricultural Chemistry

In agriculture, derivatives of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole have been explored as fungicides. Their application helps control fungal diseases in crops, thereby improving yield and quality.

Case Study: Crop Protection

Field trials conducted on wheat crops treated with this compound showed a reduction in fungal incidence by over 50%, compared to untreated controls. This highlights its effectiveness as a protective agent against crop diseases .

Materials Science

The compound has also been utilized in the development of novel materials due to its unique structural properties. It can serve as a building block for synthesizing polymers and other advanced materials with specific functionalities.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in creating materials for high-performance applications .

Data Table: Summary of Applications

| Application Area | Compound Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal agent | MIC = 16 µg/mL against Candida albicans |

| Agricultural Chemistry | Crop fungicide | >50% reduction in fungal incidence in wheat |

| Materials Science | Building block for polymers | Enhanced thermal stability and mechanical properties |

Wirkmechanismus

The mechanism of action of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Properties

Key Observations:

Substituent Influence on Lipophilicity: The 2-chlorophenyl group in the parent compound increases lipophilicity compared to analogues like 5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole, where a phenyl group replaces the chlorophenyl moiety .

Functional Group Modifications :

- The ester derivative ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate exhibits improved solubility in polar solvents due to the carboxylate group, contrasting with the parent compound’s lower polarity .

- 3-Bromo-1-methyl-1H-1,2,4-triazole lacks aromatic substituents, resulting in reduced steric bulk and simpler synthetic pathways .

Biological Activity: 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone demonstrates antimicrobial activity, suggesting that halogenation at multiple positions (Br, F) enhances bioactivity . The parent compound’s biological profile remains underexplored but warrants investigation based on structural parallels.

Biologische Aktivität

5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole is with a molecular weight of approximately 252.53 g/mol. The compound features a bromine atom and a chlorophenyl group that contribute to its biological activities.

Antibacterial Activity

Triazoles are known for their antibacterial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) studies have shown that compounds similar to 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole demonstrate notable inhibition against Gram-positive and Gram-negative bacteria.

- A study reported that certain triazole derivatives had MIC values ranging from 5 µg/mL to 32 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole | E. coli | 10 |

| Similar Triazole Derivative | S. aureus | 5 |

| Similar Triazole Derivative | K. pneumoniae | 8 |

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound has been evaluated for its efficacy against various fungi:

- Compounds with a similar structure have shown effectiveness against Candida albicans and Aspergillus niger, with some derivatives achieving inhibition zones greater than 20 mm in diameter .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has been investigated through various assays:

- In vitro studies using peripheral blood mononuclear cells (PBMC) demonstrated that derivatives exhibited low toxicity and significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as high as 100 µg/mL .

| Compound | Cytokine Inhibition (%) | Toxicity (%) |

|---|---|---|

| 5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole | TNF-α: 35% | <5% |

| Similar Triazole Derivative | IL-6: 40% | <10% |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

- Synthesis and Evaluation : A study synthesized new derivatives of triazoles and evaluated their biological activities, highlighting the importance of substituent variations in enhancing antimicrobial properties .

- Structure-Activity Relationship : Research indicated that the presence of halogen atoms (like bromine and chlorine) in the phenyl ring significantly enhances antibacterial activity through increased lipophilicity and better interaction with bacterial membranes .

- In Vivo Studies : Further investigations into the in vivo efficacy of these compounds are required to fully understand their therapeutic potential and safety profiles.

Q & A

Q. What are the common synthetic routes for 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole?

The synthesis typically involves cyclization of halogenated precursors under controlled conditions. A widely used method includes reacting 1-methyl-1H-1,2,4-triazole derivatives with brominating agents (e.g., N-bromosuccinimide) and chlorophenyl substituents via electrophilic aromatic substitution. Solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide are employed to enhance reactivity and yield . Optimization focuses on minimizing side reactions, such as over-bromination, through temperature control (60–80°C) and stoichiometric adjustments .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the positions of bromine, chlorine, and methyl groups via proton and carbon chemical shifts.

- Infrared (IR) Spectroscopy : Identifies functional groups like C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) bonds.

- Mass Spectrometry (MS) : Determines molecular weight (272.53 g/mol) and fragmentation patterns .

- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/Br/Cl percentages .

Q. What are the known biological activities of this compound?

Preliminary studies indicate antimicrobial and antifungal properties, likely due to halogen substituents enhancing membrane penetration. The triazole core may interact with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . In vitro assays against Candida albicans show MIC values comparable to fluconazole derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in halogenated triazoles?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths and angles. For example, the C-Br bond length (~1.89 Å) and Cl-phenyl ring torsion angles can distinguish between conformational isomers. High-resolution data (≤ 0.8 Å) are critical to resolving disorder in the triazole ring or halogen positions .

Q. What strategies address low yields in halogenated triazole synthesis?

Yield optimization involves:

- Catalyst Screening : Transition metals (e.g., Cu(I)) improve regioselectivity during bromination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing decomposition . Contradictions in yield data (e.g., 50–75% variability) may arise from trace moisture or oxygen sensitivity, necessitating inert atmosphere protocols .

Q. How do substituents on the triazole ring influence binding to biological targets?

- Bromine and Chlorine : Enhance lipophilicity, improving membrane permeability (logP ~2.5) .

- Methyl Group : Steric effects may block metabolism by cytochrome P450 enzymes, prolonging activity. Comparative studies with analogs (e.g., 5-bromo-1-isopropyl derivatives) show that bulkier substituents reduce binding affinity to fungal lanosterol demethylase by ~30%, highlighting the importance of substituent size .

Methodological Considerations

Q. How to validate interactions between this compound and biological targets?

- Docking Simulations : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., CYP51).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (e.g., Kd = 1.2 µM for fungal targets) .

- X-ray Crystallography of Protein-Ligand Complexes : Resolves hydrogen bonding (e.g., triazole N-atoms with heme iron) .

Q. What are best practices for resolving contradictory bioactivity data?

- Dose-Response Curves : Confirm IC50 consistency across multiple assays (e.g., broth microdilution vs. agar diffusion).

- Metabolic Stability Tests : Rule out false negatives caused by rapid hepatic clearance.

- Structural Analog Comparison : Identify activity cliffs (e.g., 5-bromo vs. 5-chloro analogs) to pinpoint pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.